Cas no 14858-07-2 ((5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one)

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one structure
14858-07-2 structure
Product Name:(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
CAS-Nr.:14858-07-2
MF:C28H44O3
MW:428.647169113159
CID:98030
PubChem ID:71307325
Update Time:2025-04-18

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,5-Dihydroxyergosta-7,22-dien-6-one
    • Ergosta-7,22-dien-6-one,3,5-dihydroxy-, (3b,5a,22E)-
    • (22E,24R)-3b,5a-Dihydroxyergosta-7,22-dien-6-one
    • 3b,5a-Dihydroxy-(22E)-ergosta-7,22-dien-6-one
    • 3b,5a-Dihydroxy(22E,24R)-ergosta-7,22-dien-6-one
    • 5a-Ergosta-7,22-dien-6-one, 3b,5-dihydroxy- (8CI)
    • 5a-Ergosta-7,22-diene-3b,5a-diol-6-one
    • 5alpha-Ergosta-7,22-diene-3beta,5beta-diol-6-one
    • 6-Dehydrocerevisterol
    • [ "" ]
    • (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one
    • 3β,5α-Dihydroxyergosta-7,22-dien-6-one
    • (5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-
    • (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Ergosta-7,22-dien-6-one,3,5-dihydroxy-,(3b,5a,22e)-
    • CHEBI:183561
    • 14858-07-2
    • 3??,5??-Dihydroxyergosta-7,22-dien-6-one
    • DTXSID101237221
    • Q27138677
    • 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-7,22-dien-6-one
    • CHEBI:70336
    • 3beta,5alpha-Dihydroxy(22E,24R)-ergosta-7,22-dien-6-one
    • FS-10395
    • AKOS040762528
    • Ergosta-7,22-dien-6-one, 3,5-dihydroxy-, (3beta,5alpha,22E)-
    • (3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • (3beta,5alpha,22E)-3,5-dihydroxyergosta-7,22-dien-6-one
    • CHEMBL4751516
    • (5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Inchi: 1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1
    • InChI-Schlüssel: KAIVGEVOBNIWLR-NSMOMACISA-N
    • Lächelt: OC12C(C=C3[C@H](CC[C@]4(C)[C@@H]([C@@H](/C=C/[C@H](C)C(C)C)C)CC[C@H]43)[C@@]1(C)CCC(C2)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 428.32900
  • Monoisotopenmasse: 428.32904526g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 781
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 57.5
  • XLogP3: 5.9

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1±0.1 g/cm3
  • Siedepunkt: 550.6±50.0 °C at 760 mmHg
  • Flammpunkt: 300.8±26.6 °C
  • PSA: 57.53000
  • LogP: 5.70460
  • Dampfdruck: 0.0±3.4 mmHg at 25°C

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Sicherheitsinformationen

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN5287-5 mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN5287-1 mL * 10 mM (in DMSO)
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN5287-5mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
5mg
¥ 3330 2024-07-20
A2B Chem LLC
AA73719-5mg
Ergosta-7,22-dien-6-one, 3,5-dihydroxy-, (3β,5α,22E)-
14858-07-2 97.0%
5mg
$594.00 2024-04-20
TargetMol Chemicals
TN5287-1 ml * 10 mm
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
1 ml * 10 mm
¥ 3430 2024-07-20
TargetMol Chemicals
TN5287-5mg
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
5mg
¥ 3330 2024-07-24
TargetMol Chemicals
TN5287-1 ml * 10 mm
3β,5α-Dihydroxyergosta-7,22-dien-6-one
14858-07-2
1 ml * 10 mm
¥ 3430 2024-07-24

(5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one Verwandte Literatur

14858-07-2 ((5R,10R,13R)-17-(5,6-Dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one) Verwandte Produkte

Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.